amcinonide
Overview
Description
Amcinonide is a topical glucocorticoid used to treat itching, redness, and swelling associated with several dermatologic conditions such as atopic dermatitis and allergic contact dermatitis . It is a multi-functional small molecule corticosteroid that has been approved by the FDA and is currently marketed as an ointment, lotion, or cream .
Preparation Methods
The preparation of amcinonide involves several synthetic routes and reaction conditions. One method involves the use of pregna-1,4-diene-3,20-dione as a starting material, which undergoes a series of reactions including fluorination, hydroxylation, and acetal formation to yield this compound . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity while minimizing production costs .
Chemical Reactions Analysis
Amcinonide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and acetal-forming agents . The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its pharmacological properties .
Scientific Research Applications
Amcinonide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of glucocorticoids. In biology, it is used to investigate the effects of corticosteroids on cellular processes such as inflammation and immune response . In medicine, this compound is used to treat various dermatologic conditions, and its efficacy and safety are subjects of ongoing clinical research . In industry, this compound is used in the formulation of topical treatments for skin conditions .
Mechanism of Action
The mechanism of action of amcinonide involves its role as a corticosteroid hormone receptor agonist . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling by inducing the production of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Comparison with Similar Compounds
Amcinonide is similar to other topical corticosteroids such as fluocinonide and triamcinolone acetonide . it is unique in its specific chemical structure, which includes a fluorine atom and a cyclopentylidene acetal group . This unique structure contributes to its specific pharmacological properties and therapeutic efficacy . Other similar compounds include betamethasone, clobetasol, and hydrocortisone .
Properties
IUPAC Name |
[2-(12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl)-2-oxoethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860623 | |
Record name | 2-(4'b-Fluoro-5'-hydroxy-4'a,6'a-dimethyl-2'-oxo-2',4'a,4'b,5',6',6'a,9'a,10',10'a,10'b,11',12'-dodecahydro-6'bH-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-6'b-yl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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